molecular formula C6H6FNO3S B13589240 3-Aminophenylsulfurofluoridate

3-Aminophenylsulfurofluoridate

Cat. No.: B13589240
M. Wt: 191.18 g/mol
InChI Key: KGNNSDZTJPVJPV-UHFFFAOYSA-N
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Description

Context and Significance of Sulfurofluoridate Chemistry

Sulfurofluoridate chemistry, particularly involving sulfur(VI) fluorides, has emerged as a field of significant interest in modern chemical science. The unique properties of the sulfur-fluorine bond, characterized by its high strength and polarity, confer considerable stability to sulfonyl fluoride (B91410) compounds compared to other sulfonyl halides. nih.gov This stability, coupled with a predictable and selective reactivity, has made sulfur(VI) fluorides valuable tools in a variety of chemical disciplines. sigmaaldrich.com The development of "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a concept introduced by Sharpless and coworkers, has further propelled the field forward, providing a reliable and efficient method for creating robust chemical linkages. sigmaaldrich.comnih.gov This "click chemistry" approach has found widespread applications in materials science, drug discovery, and chemical biology. acs.orgacs.org

The importance of sulfonyl fluorides is underscored by their growing use as covalent probes and inhibitors in chemical biology. rsc.org Their ability to form stable covalent bonds with specific amino acid residues in proteins, such as lysine, tyrosine, and histidine, allows for the targeted modification and study of protein function. acs.orgrsc.org This has opened new avenues for the development of novel therapeutic agents and diagnostic tools. acs.org

Overview of Aryl Sulfurofluoridates and Related Sulfur(VI) Fluorides

Aryl sulfurofluoridates, a class of organic compounds containing an arylsulfonyl fluoride moiety (-SO₂F), are central to the expanding utility of sulfur(VI) fluoride chemistry. These compounds serve as versatile building blocks in organic synthesis and are key players in SuFEx reactions. mdpi.comresearchgate.net The reactivity of the sulfonyl fluoride group can be finely tuned by the electronic properties of the substituents on the aromatic ring, allowing for the rational design of molecules with specific reactivity profiles. rsc.org

Several types of sulfur(VI) fluorides are utilized in research, each with distinct characteristics:

Aryl Sulfonyl Fluorides (Ar-SO₂F): These are the most common and widely studied class. Their synthesis has been achieved through various methods, including the fluorination of aryl sulfonyl chlorides, the reaction of aryl Grignard reagents with sulfuryl fluoride, and palladium-catalyzed reactions of aryl halides. mdpi.comrsc.org

Aryl Fluorosulfates (Ar-O-SO₂F): In these compounds, the sulfonyl fluoride group is linked to the aryl ring via an oxygen atom. They are generally less reactive than aryl sulfonyl fluorides, which can be advantageous in certain applications where greater stability is required. nih.gov

Sulfamoyl Fluorides (R₂N-SO₂F): These compounds feature a nitrogen atom attached to the sulfonyl fluoride group and are also employed in SuFEx chemistry. nih.gov

The stability of these compounds, particularly their resistance to hydrolysis, makes them well-suited for applications in aqueous biological environments. nih.govacs.org

Rationale for Research Focus on 3-Aminophenylsulfurofluoridate

The focus on this compound stems from the potential to combine the unique reactivity of the sulfonyl fluoride group with the versatile functionality of the amino group. The presence of an amino group on the phenyl ring introduces a site for further chemical modification, allowing for the attachment of reporter tags, solubility enhancers, or pharmacologically active moieties. The meta position of the amino group is of particular interest as it electronically influences the reactivity of the sulfonyl fluoride group in a distinct manner compared to the ortho and para isomers, potentially leading to altered selectivity and reactivity profiles.

Furthermore, the amino group itself can modulate the biological activity of the molecule. Aniline (B41778) derivatives are prevalent in medicinal chemistry, and the introduction of a sulfonyl fluoride could lead to the development of novel covalent inhibitors that target specific amino acid residues in proteins. mdpi.comnih.gov The study of this compound, therefore, provides a platform to explore the interplay between these two important functional groups and to develop new tools for chemical biology and drug discovery.

Scope of the Academic Research

This article will provide a comprehensive overview of the chemical compound "this compound." The scope of this research encompasses the following key areas:

Synthesis: A detailed examination of the potential synthetic routes to this compound, with a particular focus on the reduction of the corresponding nitro precursor, 3-nitrophenylsulfonyl fluoride.

Properties: An analysis of the predicted physicochemical properties of this compound, including its stability and spectroscopic characteristics, based on data from analogous compounds.

Reactivity: A discussion of the chemical reactivity of the sulfonyl fluoride group in this compound, particularly in the context of SuFEx chemistry and its reactions with nucleophiles.

Potential Applications: An exploration of the prospective applications of this compound, primarily in the field of chemical biology as a covalent probe or inhibitor.

The article will conclude with a summary of the key findings and a table of the chemical compounds mentioned.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

1-amino-3-fluorosulfonyloxybenzene

InChI

InChI=1S/C6H6FNO3S/c7-12(9,10)11-6-3-1-2-5(8)4-6/h1-4H,8H2

InChI Key

KGNNSDZTJPVJPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)N

Origin of Product

United States

Synthetic Methodologies for 3 Aminophenylsulfurofluoridate and Its Analogs

Approaches for Introducing the Amino Functionality in Aryl Sulfurofluoridates

Once the aryl sulfurofluoridate core is established, the introduction of the amino group at the desired position is the subsequent key transformation to yield the final product.

The most logical and common strategy for synthesizing 3-Aminophenylsulfurofluoridate is through functional group interconversion on a suitable precursor molecule. This involves preparing a substituted phenylsulfurofluoridate that bears a functional group that can be readily converted to an amine. The synthesis would commence with 3-nitrophenol, which is first converted to 3-nitrophenylsulfurofluoridate using one of the general methods described in section 2.1, for instance, direct fluorosulfation with SO₂F₂.

The subsequent and final step is the reduction of the nitro group to an amino group. This is a standard and highly efficient transformation in organic synthesis. Catalytic hydrogenation is a typical method for this reduction, commonly employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is known for its high yields and chemoselectivity, generally not affecting the sulfurofluoridate moiety under standard conditions.

Plausible Synthetic Route:

Fluorosulfation: 3-Nitrophenol is reacted with SO₂F₂ and a base like triethylamine (B128534) to yield 3-nitrophenylsulfurofluoridate.

Reduction: The resulting 3-nitrophenylsulfurofluoridate is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to produce the target compound, this compound.

This two-step sequence represents a practical and efficient pathway to the desired product, leveraging well-established and reliable chemical reactions.

Directed Aromatic Functionalization Methods

Directed aromatic functionalization provides a powerful strategy for the regioselective synthesis of polysubstituted aromatic compounds, which can be applied to the synthesis of this compound precursors. nih.govresearchgate.netbeilstein-journals.org These methods utilize a directing group on the aromatic ring to guide a metalating agent or a catalyst to a specific position, enabling subsequent functionalization. nih.gov

One of the most established strategies is the Directed ortho Metalation (DoM) reaction. nih.govresearchgate.net In a potential application for synthesizing a 3-substituted aniline (B41778) derivative, a protecting group on the amine, such as a pivaloyl or carbamate (B1207046) group, can direct lithiation to the ortho position (position 2). To achieve substitution at the desired meta-position (position 3), one would need to start with a precursor where a different directing group is already situated to guide functionalization accordingly, or employ more advanced, multi-step strategies.

More recent advancements in transition-metal-catalyzed C-H activation offer alternative pathways that can overcome some limitations of classical DoM. nih.gov These reactions can achieve functionalization at positions that are electronically or sterically disfavored. For instance, palladium-catalyzed reactions employing specialized ligands and directing templates have been developed for remote meta-C–H functionalization of aromatic ketones and aldehydes. rsc.org A hypothetical route could involve a protected aminobenzaldehyde, where a transiently installed directing group guides the introduction of a sulfur-based functional group at the meta-position. This sulfur moiety could then be converted to the target sulfurofluoridate group through subsequent chemical steps. The combination of DoM strategies with palladium-catalyzed cross-coupling reactions provides a superior approach for constructing complex polysubstituted aromatic and heteroaromatic compounds. beilstein-journals.org

Cross-Coupling Strategies with Amines or Aminated Precursors

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and selectivity. These methods are crucial for the synthesis of this compound and its analogs, either by introducing the amine onto a pre-functionalized ring or by constructing the aromatic core from aminated precursors.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds between aryl halides (or triflates) and amines. libretexts.org To synthesize this compound, one could start with 3-bromophenylsulfurofluoridate and couple it with ammonia (B1221849) or an ammonia equivalent using a palladium catalyst and a suitable ligand. libretexts.orgnih.gov The choice of ligand is critical for the reaction's success, with various phosphine-based ligands developed to accommodate a wide range of substrates. libretexts.org The reaction conditions are generally mild and tolerate many functional groups that would be reactive towards the strong bases used in other amination methods. nih.gov

Negishi and Other C-C Couplings: Alternatively, C-C bond-forming reactions can be employed. The Negishi cross-coupling, for example, has been successfully used to synthesize pentafluorosulfanyl (SF₅) containing aromatic amino acids. nih.gov A similar strategy could be envisioned where a zinc-containing aminated aromatic precursor is coupled with a halogenated sulfurofluoridate derivative under palladium catalysis. Other notable cross-coupling reactions like Suzuki and Hiyama couplings, which utilize organoboron and organosilane reagents respectively, also represent viable, though less direct, routes for constructing the target molecule from functionalized fragments. organic-chemistry.org

Below is a table summarizing relevant cross-coupling strategies.

Interactive Table: Cross-Coupling Reactions for Aryl Amine Synthesis
Coupling ReactionCatalyst System (Typical)Substrate 1 (Aryl)Substrate 2 (Amine Source)Key Features
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligand (e.g., BINAP, P(o-tolyl)₃)Ar-X (X = Br, I, OTf)R₂NH, RNH₂, NH₃Broad amine scope; tolerant of many functional groups. libretexts.orgnih.gov
Ullmann Condensation Copper catalyst (e.g., CuI) with a ligand (e.g., 1,2-diamine)Ar-X (X = I, Br)R₂NH, RNH₂Classic method, often requires higher temperatures but modern ligands allow room temperature reactions. tcichemicals.com
Negishi Coupling Pd catalyst (e.g., Pd(PPh₃)₄)Ar-X (X = Br, I)Organozinc reagent (e.g., R-ZnCl)Used for C-C bond formation to link an aminated fragment. nih.gov
Hiyama Coupling Pd catalystAr-X (X = Br, I)Organosilane (e.g., R-Si(OR')₃)Requires an activating agent (e.g., fluoride (B91410) ions); organosilanes are stable and low-toxicity. organic-chemistry.org

Synthesis of Pentafluorosulfanyl (SF₅) Containing Analogs

The pentafluorosulfanyl (SF₅) group is often called a "super-trifluoromethyl" group due to its superior electron-withdrawing capacity, higher lipophilicity, and enhanced metabolic stability compared to the CF₃ group. researchgate.net Its incorporation into aromatic systems is of great interest, and several synthetic methodologies have been developed.

Oxidative Fluorination Methods for SF₅ Installation

The most common route to aryl-SF₅ compounds involves the oxidative fluorination of sulfur-containing precursors, primarily aryl thiols (Ar-SH) or diaryl disulfides (Ar-S-S-Ar). thieme-connect.de Historically, this transformation required harsh and hazardous reagents like elemental fluorine (F₂) or chlorine gas (Cl₂). ethz.chscispace.com

A significant advancement is a two-step approach that first converts the diaryl disulfide to an aryl tetrafluoro-λ⁶-sulfanyl chloride (Ar-SF₄Cl) intermediate, which is then fluorinated to the final Ar-SF₅ product. scispace.com A major breakthrough in this area was the development of milder and more accessible oxidative fluorination conditions using trichloroisocyanuric acid (TCICA)—a common swimming pool disinfectant—in combination with potassium fluoride (KF). ethz.ch This method obviates the need for gaseous chlorine, making the synthesis of Ar-SF₄Cl intermediates, and subsequently Ar-SF₅ compounds, safer and more scalable. ethz.chscispace.com

More recently, a direct, one-step conversion of thiophenol derivatives to SF₅ compounds has been achieved using silver(II) fluoride (AgF₂) in combination with onium halides, which provides drastically enhanced reaction rates and high yields. This method's potential for recycling the silver byproducts offers a promising avenue for industrial-scale production.

Table: Oxidative Fluorination for Ar-SF₅ Synthesis

Starting MaterialReagentsProductYieldReference
Diaryl Disulfide1. TCICA, KF, TFA (cat.) 2. ZnF₂ or AgFAryl-SF₅Good to High ethz.ch
ThiophenolOnium Halides, AgF₂Aryl-SF₅High
Diaryl DisulfideF₂/N₂ (flow conditions)Aryl-SF₅Good thieme-connect.de

Radical Functionalization with SF₅Cl

For introducing the SF₅ group onto aliphatic or unsaturated systems, the radical addition of pentafluorosulfanyl chloride (SF₅Cl) is a key strategy. thieme-connect.de The reaction is initiated by generating the pentafluorosulfanyl radical (SF₅•), which then adds across a double or triple bond. beilstein-journals.org

Several methods can be used to initiate this radical process:

Trialkylboranes: Triethylborane (Et₃B) is a classic radical initiator that reacts with trace oxygen to generate the SF₅• radical from SF₅Cl, even at low temperatures. beilstein-journals.orgnih.gov

Photochemical Activation: The SF₅Cl solution can be irradiated with UV or visible light (e.g., black light at 370 nm) to initiate the radical chain process. researchgate.netd-nb.info This metal-free approach has been used for the addition of SF₅Cl onto alkenes and alkynes. researchgate.net

Amine-Borane Complexes: Air-stable amine-borane complexes have been developed as radical initiators that can be activated thermally. beilstein-journals.org They serve as a safer and more convenient alternative to the pyrophoric Et₃B for promoting the radical addition of SF5Cl to unsaturated compounds. beilstein-journals.org

These radical reactions provide direct access to a variety of SF₅-containing building blocks. d-nb.inforsc.org However, a common challenge is the competitive formation of chlorinated byproducts, which can limit the reaction's utility. d-nb.info

Scalability and Efficiency Considerations in Synthetic Pathways

The practical application of any synthetic compound relies heavily on the scalability and efficiency of its production route. nih.gov For this compound and its SF₅ analogs, significant efforts have been made to move from hazardous, low-yielding reactions to safer, more robust, and scalable processes. ethz.chscispace.com

A prime example of this evolution is in the synthesis of aryl-SF₅ compounds. The shift from using corrosive and dangerous gases like F₂ and Cl₂ to solid, easily handled reagents like trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) represents a major step forward in both safety and scalability. thieme-connect.deethz.chscispace.com This allows for the large-scale production of key Ar-SF₄Cl intermediates without requiring specialized equipment for gas handling. scispace.com Similarly, the development of methods using recyclable reagents like AgF₂ points towards more sustainable industrial production.

Efficiency is also enhanced through the use of modular strategies like the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov This approach allows for the rapid and reliable connection of molecular building blocks under mild conditions with minimal catalyst loading, simplifying product isolation and making it suitable for high-throughput synthesis. nih.gov

Reactivity and Reaction Mechanisms

Reaction of the Sulfonyl Group

Information not available in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net It provides granular information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F, enabling the detailed mapping of molecular frameworks.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org This technique is particularly vital for the characterization of 3-Aminophenylsulfurofluoridate as it allows for the direct observation of the fluorine atom bonded to the sulfuryl group.

Table 1: Hypothetical ¹⁹F NMR Data for this compound This data is illustrative and represents typical values for such a functional group.

ParameterValueDescription
Chemical Shift (δ)+45.0 ppmThe position of the signal, indicative of the S-F bond's electronic environment.
MultiplicitySinglet (s)Indicates no significant coupling to neighboring nuclei, or a broadband proton-decoupled spectrum was acquired.
Reference StandardCFCl₃ (0 ppm)Trichlorofluoromethane is the standard reference for ¹⁹F NMR. alfa-chemistry.com

While 1D NMR spectra (¹H and ¹³C) provide fundamental information, they can be insufficient for the complete and unambiguous assignment of complex structures due to signal overlap. researchgate.net Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for definitively elucidating the structure of this compound.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, it would reveal the connectivity between the protons on the aminophenyl ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the specific ¹³C signals for each protonated carbon in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for identifying quaternary (non-protonated) carbons and for confirming the position of the amino and sulfurofluoridate substituents on the phenyl ring by observing correlations from the aromatic protons to the carbons bearing these groups.

Table 2: Hypothetical ¹H and ¹³C NMR Assignments for this compound via 2D NMR This data is illustrative and based on predicted chemical shifts for the 3-substituted pattern.

Atom Position¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (C-NH₂)-147.0H2, H6 → C1
27.10115.5H2 → C4, C6
3 (C-SO₂F)-150.0H2, H4 → C3
47.25130.0H4 → C2, C6
56.80118.0H5 → C1, C3
66.90120.0H6 → C2, C4

Time-Dependent Saturation Transfer NMR (TDST-NMR) and related techniques like Chemical Exchange Saturation Transfer (CEST) are advanced methods used to study molecules undergoing slow-to-intermediate chemical exchange. researchgate.net These experiments can detect and characterize transient or low-population species that are in equilibrium with a more abundant, observable state.

For this compound, TDST-NMR could be employed for mechanistic studies, such as:

Proton Exchange: Investigating the rate of proton exchange between the amine (-NH₂) group and a protic solvent or an acidic/basic catalyst. By selectively saturating the solvent proton signal, a decrease in the intensity of the amine proton signal would indicate chemical exchange.

Hydrolytic Stability: Studying the potential hydrolysis of the sulfur-fluorine bond. If the compound slowly hydrolyzes to form 3-aminophenylsulfonic acid, saturation transfer experiments could potentially detect the transient intermediate or the low-concentration product by monitoring the exchange between the fluorine environments of the reactant and product.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov It is used to determine the molecular weight and elemental composition of a compound and to assess its purity.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy (typically to within 5 parts per million, ppm). bioanalysis-zone.comspectroscopyonline.com This precision allows for the determination of a molecule's elemental formula from its exact mass, which is a critical step in confirming the identity of a new compound. thermofisher.com Unlike nominal mass spectrometry, HRMS can differentiate between molecules that have the same integer mass but different elemental formulas. bioanalysis-zone.com

For this compound (C₆H₆FNO₂S), HRMS would provide an experimental mass value that is extremely close to the theoretically calculated monoisotopic mass, thereby confirming its elemental composition.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₆FNO₂S
Calculated Monoisotopic Mass175.0107 u
Ionization ModeElectrospray Ionization (ESI+)
Observed Ion[M+H]⁺
Hypothetical Observed Mass176.0180 u
Mass Accuracy< 5 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is ideally suited for the analysis of volatile and semi-volatile compounds. omicsonline.org In the context of this compound, GC-MS serves two primary purposes: assessing the purity of the final product and identifying any volatile impurities or byproducts from its synthesis. omicsonline.org

The sample is vaporized and separated based on its components' boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint for identification.

Table 4: Illustrative GC-MS Analysis for a Sample of this compound This data is hypothetical and for illustrative purposes.

Retention Time (min)Major m/z FragmentsIdentificationPurity Assessment
8.52175, 111, 92, 65This compoundMain Component (>99%)
6.3178, 51BenzeneTrace Solvent Impurity (<0.1%)

Surface-Sensitive Mass Spectrometry (e.g., ToF-SIMS) for Film Characterization

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to characterize the outermost atomic or molecular layers of a material. carleton.edu It is particularly well-suited for the analysis of thin films, providing detailed chemical information about surface composition and the spatial distribution of chemical species. mst.or.jpresearchgate.netrsc.org In this technique, a pulsed primary ion beam (e.g., Ga⁺ or Bi₃⁺) sputters the sample surface, generating secondary ions from the top monolayer. carleton.edumst.or.jp These ejected ions are then accelerated into a "flight tube," and their mass-to-charge ratio (m/z) is determined with high mass resolution by measuring their flight time to a detector. carleton.edu

For the characterization of a thin film composed of or containing this compound, ToF-SIMS offers several key advantages:

High Sensitivity: It can detect elements and molecular fragments in the parts-per-million (ppm) to parts-per-billion (ppb) range, making it ideal for identifying trace contaminants or low-concentration additives on the film surface. nih.gov

Molecular Information: Unlike purely elemental techniques, ToF-SIMS can detect large molecular fragments, providing structural information about the compound on the surface. scas.co.jp For this compound, this would involve the detection of the parent molecular ion as well as characteristic fragments.

Chemical Imaging: By scanning the primary ion beam across the surface, ToF-SIMS can generate high-resolution chemical maps, visualizing the lateral distribution of the compound and any other surface species. carleton.edumst.or.jp This is crucial for assessing the uniformity and quality of a film.

In a hypothetical ToF-SIMS analysis of a this compound film, the resulting mass spectrum would be expected to show peaks corresponding to key structural fragments of the molecule. The identification of these fragments confirms the presence and structural integrity of the compound on the surface.

Table 1: Expected Key Ion Fragments in ToF-SIMS Analysis of this compound

Ion FragmentChemical FormulaExpected m/z (Positive Ion Mode)Information Provided
Aminophenyl[C₆H₆N]⁺92.05Presence of the aminophenyl functional group.
Phenylsulfurofluoridate[C₆H₄SO₂F]⁺159.00Presence of the core aromatic sulfonyl fluoride (B91410) structure.
Sulfonyl Fluoride[SO₂F]⁺82.97Confirmation of the sulfonyl fluoride moiety.
Molecular Ion[C₆H₆FNO₂S]⁺175.01Confirmation of the intact molecule on the surface.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for investigating the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgcarleton.edu The method is based on the photoelectric effect, where irradiating a surface with a beam of X-rays causes the emission of core-level electrons. ptb.de The binding energy of these emitted electrons is characteristic of the element and its specific chemical environment (i.e., its oxidation state and bonding partners). wikipedia.org

When analyzing a surface functionalized with or composed of this compound, XPS provides critical data:

Elemental Quantification: It can accurately determine the relative atomic concentrations of all elements present on the surface (except H and He), such as Carbon (C), Nitrogen (N), Oxygen (O), Fluorine (F), and Sulfur (S). wikipedia.org

Chemical State Identification: High-resolution scans of individual elemental peaks reveal shifts in binding energy that provide unambiguous information about the chemical states. carleton.edu For instance, the binding energy of the sulfur (S 2p) peak would confirm its presence in a +6 oxidation state, characteristic of a sulfonyl fluoride (-SO₂F) group. researchgate.net Similarly, the fluorine (F 1s) peak would be at an energy indicative of a covalent S-F bond, while the nitrogen (N 1s) peak would correspond to the amine (-NH₂) group. researchgate.netthermofisher.com

Analysis of the high-resolution C 1s spectrum can further deconstruct the chemical environment by identifying carbon atoms involved in different bonds, such as C-C, C-H, C-N, and C-S. This level of detail is indispensable for confirming the successful synthesis and deposition of the compound and for detecting any surface oxidation or contamination. researchgate.net

Table 2: Expected XPS Binding Energies for this compound

Core LevelExpected Binding Energy (eV)Chemical State Information
F 1s~688.0 - 689.0Covalent bond to sulfur (S-F in -SO₂F). ptb.de
S 2p₃/₂~169.0 - 170.0Sulfur in a high oxidation state (+6), characteristic of a sulfonyl group (-SO₂). researchgate.netrsc.org
N 1s~399.0 - 401.0Nitrogen in an amine functional group (Ar-NH₂).
C 1s~284.8 - 286.5Aromatic C-C/C-H bonds (~284.8 eV) and C-N/C-S bonds (~285.5-286.5 eV). researchgate.net
O 1s~532.0 - 533.0Oxygen in the sulfonyl group (S=O). ptb.de

Chromatographic Methods for Purity and Yield Determination (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify individual components within a mixture. wikipedia.orgopenaccessjournals.com This makes it an essential tool for determining the purity of a synthesized compound like this compound and for calculating the reaction yield. moravek.comadvancechemjournal.com The technique works by injecting a liquid sample into a mobile phase that is pumped at high pressure through a column packed with a stationary phase. advancechemjournal.com The components of the sample separate based on their differing interactions with the stationary phase, eluting from the column at different times (retention times). wikipedia.org

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed due to the aromatic and moderately polar nature of the compound. nih.gov

Purity Assessment: A sample of the final product is analyzed by HPLC. The resulting chromatogram displays a peak for each component. The area of the peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity. moravek.com Impurities, such as unreacted starting materials or byproducts, would appear as separate peaks.

Yield Determination: By running a calibrated HPLC analysis, the exact quantity of this compound in the final product mixture can be determined. This measured amount is then compared to the theoretical maximum amount that could have been produced to calculate the reaction yield.

A typical HPLC setup would involve a C18 column (a non-polar stationary phase) and a gradient mobile phase, for instance, a mixture of water and a polar organic solvent like acetonitrile. acs.org Detection is often performed using a UV-Vis detector, as the aromatic ring in this compound absorbs ultraviolet light. acs.orgnih.gov

Table 3: Illustrative HPLC Data for Purity Analysis of a this compound Synthesis

Peak IDRetention Time (min)Peak AreaIdentificationPurity Contribution
12.55,200Starting Material 1 (e.g., 3-aminobenzenesulfonic acid)Impurity
24.18,150ByproductImpurity
37.8985,600This compound 98.6%
49.21,050ImpurityImpurity

Specialized Fluorine Analysis Techniques

Given the presence of a fluorine atom, specialized techniques that focus on its detection and quantification are highly valuable for a complete characterization of this compound. These methods can determine the total fluorine content, which serves as an orthogonal check on purity and composition.

Combustion Ion Chromatography (CIC) is a robust method for quantifying total halogens (including fluorine) and sulfur in a wide range of samples. measurlabs.com The process involves the high-temperature combustion of the sample in an oxygen-rich atmosphere, which converts all organically bound fluorine into hydrogen fluoride (HF) gas. labcompare.comshimadzu.com This gas is then trapped in an aqueous absorption solution, converting it to fluoride ions (F⁻). measurlabs.com Finally, this solution is injected into an ion chromatograph, which separates and quantifies the fluoride ion concentration. shimadzu.com

For this compound, CIC provides a direct measure of the Total Organic Fluorine (TOF) content. measurlabs.comnih.gov This experimental value can be compared to the theoretical fluorine percentage by mass in the pure compound. A close match validates the elemental composition and supports purity assessments made by other techniques. The primary advantage of CIC is its ability to provide a total elemental value, which is not dependent on the specific chemical form of the fluorine, making it an excellent screening tool. measurlabs.comchromatographyonline.com

Table 4: Application of Combustion Ion Chromatography (CIC)

ParameterDescription
Principle Sample pyrolysis in an oxygen stream, conversion of organic fluorine to HF, absorption into solution as F⁻, and quantification by ion chromatography. measurlabs.com
Analyte Total Organic Fluorine (TOF). nih.gov
Sample Form Solids, liquids, powders, gels. measurlabs.com
Application for this compound Verification of total fluorine content to confirm elemental composition and assess bulk purity.
Key Advantage Provides a total fluorine value, complementing molecular-specific techniques like HPLC and MS.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. tandfonline.com The sample is irradiated with high-energy X-rays, causing atoms to eject inner-shell electrons. Electrons from higher energy shells then drop to fill the vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of each element. akjournals.com

While XRF is generally more challenging for light elements like fluorine (Z=9), modern Wavelength Dispersive X-ray Fluorescence (WD-XRF) spectrometers are capable of its quantification. akjournals.comresearchgate.net For a solid sample of this compound, XRF can provide a rapid analysis of both the sulfur and fluorine content. 3m.com By creating calibration standards, a quantitative determination of the weight percent of these elements can be achieved. 3m.com This offers a quick and non-destructive method to screen samples for correct elemental ratios, complementing more detailed but destructive techniques.

Table 5: Key Parameters for XRF Analysis of Fluorine

ParameterSpecificationPurpose
Technique Wavelength Dispersive X-ray Fluorescence (WD-XRF). researchgate.netProvides the necessary resolution and sensitivity for light elements.
Analyzing Crystal Multilayer synthetic crystal (e.g., AXO6). akjournals.comRequired to diffract the long-wavelength X-rays from fluorine.
Detector Flow proportional counter. akjournals.comEfficiently detects low-energy X-rays.
Application for this compound Rapid, non-destructive quantification of total F and S content.

Proton-Induced Gamma-Ray Emission (PIGE) is a highly sensitive and non-destructive nuclear analytical technique for quantifying light elements, with a particular aptitude for fluorine analysis. nd.edufluorideresearch.orgiaea.org The method involves bombarding the sample with a high-energy proton beam from a particle accelerator. union.edu This induces a nuclear reaction in the target nuclei, promoting them to an excited state. As these nuclei decay back to a stable state, they emit gamma rays with energies that are unique fingerprints of the specific isotope. fluorideresearch.orgnih.gov

For fluorine, the nuclear reaction ¹⁹F(p, p'γ)¹⁹F is utilized. The fluorine-19 nucleus, upon interaction with a proton, is excited and subsequently emits characteristic gamma rays at 110 keV and 197 keV. nd.edufluorideresearch.org The intensity of these gamma rays is directly proportional to the concentration of fluorine in the sample. union.edu PIGE is exceptionally sensitive, capable of detecting very low concentrations of fluorine, and because it is a nuclear technique, it is generally free from the chemical matrix effects that can complicate other methods. This makes it an excellent choice for the precise and accurate quantification of fluorine in samples of this compound.

Table 6: PIGE Analysis of Fluorine

ParameterDescription
Principle Bombardment of the sample with a proton beam, inducing nuclear excitation of ¹⁹F. fluorideresearch.org
Nuclear Reaction ¹⁹F(p, p'γ)¹⁹F
Detected Emission Characteristic gamma rays at 110 keV and 197 keV. nd.edu
Application for this compound Highly sensitive and accurate quantification of total fluorine content.
Key Advantage Non-destructive, high sensitivity, and largely free from chemical matrix effects. fluorideresearch.org

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. These calculations are fundamental to determining the geometry, stability, and electronic properties of 3-Aminophenylsulfurofluoridate.

Geometry optimization calculations are performed to locate the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds, such as the C-N and C-S bonds. By calculating the relative energies of these conformers, it is possible to identify the most predominant structures at a given temperature and understand the molecule's flexibility. The presence of the amino (-NH2) and sulfurofluoridate (-SO2F) groups on the phenyl ring suggests the possibility of multiple low-energy conformers.

No specific experimental or calculated data on the optimized geometry or conformational analysis of this compound was found in the public domain to populate a data table.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy of the LUMO is a key parameter; a lower LUMO energy suggests a greater propensity to accept electrons. For this compound, the distribution and energies of these orbitals would be influenced by the electron-donating amino group and the electron-withdrawing sulfurofluoridate group. Analysis of the HOMO and LUMO energy levels and their spatial distribution provides insights into the most probable sites for nucleophilic and electrophilic attack.

Specific LUMO energy values for this compound are not available in the searched literature.

Mechanistic Pathway Elucidation through Transition State Calculations

Theoretical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition state calculations aim to locate the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate and understanding the detailed steps of a chemical transformation involving this compound. For instance, in a potential reaction, such as the substitution of the fluoride (B91410) on the sulfur atom, these calculations could reveal whether the mechanism is concerted or proceeds through a stepwise pathway.

Thermochemical Property Calculations (e.g., Bond Dissociation Energies, Electron Affinities)

Computational methods can provide reliable estimates of various thermochemical properties.

Bond Dissociation Energies (BDEs) quantify the energy required to break a specific bond homolytically. Calculating the BDEs for bonds within this compound, such as the S-F, C-S, and C-N bonds, can help predict which bonds are most likely to break under thermal or photochemical conditions.

Electron Affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. A higher electron affinity indicates a greater ability of the molecule to accept an electron. This property is crucial for understanding the redox behavior of this compound.

Prediction of Reactivity and Selectivity Profiles

By integrating the information from electronic structure, FMO analysis, and thermochemical calculations, a comprehensive reactivity and selectivity profile for this compound can be constructed.

The presence of both an electron-donating group (amino) and an electron-withdrawing group (sulfurofluoridate) on the aromatic ring creates a complex reactivity landscape. The amino group activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to it. Conversely, the sulfurofluoridate group is deactivating and a meta-director. The interplay of these two groups will govern the regioselectivity of such reactions.

Furthermore, the sulfurofluoridate moiety itself presents a reactive center. The sulfur atom is highly electrophilic and susceptible to nucleophilic attack, potentially leading to the displacement of the fluoride ion. Computational models can predict the relative likelihood of these different reaction pathways.

Computational PredictionImplication for this compound
Reactivity towards Electrophiles The amino group is expected to direct electrophilic attack to the positions ortho and para to it on the phenyl ring.
Reactivity towards Nucleophiles The sulfur atom in the sulfurofluoridate group is a likely site for nucleophilic attack.
Regioselectivity The combined electronic effects of the amino and sulfurofluoridate groups will determine the precise location of substitution on the aromatic ring.

Role as Versatile Synthetic Building Blocks and Intermediates

This compound and its isomers are highly valuable as synthetic building blocks in organic chemistry. wikipedia.orgenamine.netsigmaaldrich.com The presence of both a reactive amino group and a robust, property-modifying SF₅-aryl scaffold allows for the construction of complex molecules with tailored characteristics. cymitquimica.com The amino group on the phenyl ring can undergo a wide range of chemical transformations, such as diazotization, acylation, and alkylation, enabling its incorporation into diverse molecular architectures.

These compounds serve as crucial intermediates in the synthesis of a variety of organic materials, including pharmaceuticals, agrochemicals, and specialty polymers. researchgate.netmdpi.com For instance, the aniline (B41778) moiety is a precursor for creating more complex heterocyclic systems or for introduction into larger molecular frameworks through standard coupling reactions. clemson.edu The stability of the SF₅ group ensures it remains intact throughout multi-step synthetic sequences, a critical feature for a reliable building block. mdpi.comethz.ch The development of scalable synthetic routes to aminophenylsulfur pentafluorides has made these building blocks more accessible, spurring their increased use in various research and development applications. clemson.edu

Contributions to Advanced Materials Science

The unique electronic and physical properties of the pentafluorosulfanyl group make it a desirable component in the design of advanced materials. rowansci.comresearchgate.net Its strong electron-withdrawing capability, combined with its hydrophobicity and stability, allows for the creation of materials with novel or enhanced functionalities. cymitquimica.comresearchgate.net

The incorporation of the SF₅ group into polymers can significantly alter their physical and chemical properties. Monomers derived from aminophenylsulfurofluoridate can be synthesized and subsequently polymerized to create functional polymers. For example, SF₅-containing dienes have been prepared as precursors for new dielectric polymers. pdx.edu The polymerization of such monomers leads to materials with high thermal stability, chemical resistance, and specific surface properties like low surface energy and hydrophobicity. researchgate.net

A notable example is the synthesis of perfluorinated acrylate (B77674) monomers bearing an SF₅-terminated side chain, which are then polymerized. researchgate.net These polymers exhibit surfaces that are highly enriched with the SF₅ group, leading to non-wetting, apolar characteristics. researchgate.net

Table 1: Properties of SF₅-Containing Polymers

Polymer Type Precursor Monomer Example Key Properties Potential Applications
Dielectric Polymers SF₅-containing dienes High thermal stability, specific dielectric properties Electronics, insulators

This table provides illustrative examples of polymer types and their properties derived from SF₅-containing monomers.

The SF₅ group is highly effective as a terminal group in molecules designed for self-assembled monolayers (SAMs). Thiol-functionalized aromatic or aliphatic molecules with a terminal SF₅ group have been synthesized and shown to form well-ordered, dense monolayers on gold substrates. nih.govacs.orgresearchgate.net

These SAMs exhibit exceptional properties, including high hydrophobicity and some of the highest work functions reported for aromatic monolayers on gold, reaching up to 5.96 eV. researchgate.net The high work function is a direct result of the large dipole moment created by the strongly electron-withdrawing SF₅ group at the monolayer-ambient interface. Despite the introduction of the bulky SF₅ group, the charge transport properties of the monolayers remain efficient. researchgate.net These characteristics make SF₅-terminated SAMs highly promising for interface engineering in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

Table 2: Characteristics of SF₅-Terminated Self-Assembled Monolayers on Gold

Molecular Backbone Terminal Group Water Contact Angle (Advancing) Work Function (eV) Tunnelling Decay Coefficient (β)
Oligophenylene -SF₅ up to 103° up to 5.96 ~0.38 Å⁻¹

Data sourced from studies on oligophenylene and perfluoroalkyl thiol SAMs. researchgate.net

The pentafluorosulfanyl group has been successfully incorporated into liquid crystal (LC) structures. chemscene.com The high polarity imparted by the SF₅ moiety is a particularly desirable trait for liquid crystal materials used in active matrix liquid crystal displays (AM-LCDs). ethz.chresearchgate.net

Syntheses of SF₅-containing liquid crystals often begin with precursors like nitro- or aminophenylsulfur pentafluoride. researchgate.net The resulting LC materials exhibit a unique and advantageous combination of high dielectric anisotropy (Δε) and very low birefringence (Δn). researchgate.net This combination is crucial for developing energy-efficient displays with fast switching times, particularly for mobile applications. researchgate.net The thermal and chemical stability of the SF₅ group also contributes to the durability and reliability of the final LC device. researchgate.net

Conclusion

3-Aminophenylsulfurofluoridate is a chemical compound with significant potential, primarily driven by the unique properties of the aryl sulfonyl fluoride (B91410) moiety. While specific experimental data on this compound is limited, a comprehensive understanding of its synthesis, properties, reactivity, and potential applications can be derived from the extensive literature on related sulfurofluoridate compounds.

The synthesis of this compound is plausibly achieved through the reduction of its nitro precursor, 3-nitrophenylsulfonyl fluoride. The compound is expected to possess the characteristic stability of aryl sulfonyl fluorides, making it suitable for use in aqueous environments. Its reactivity is dominated by the SuFEx chemistry of the S-F bond, allowing for covalent modification of a range of nucleophiles, including key amino acid residues in proteins.

The primary potential applications for this compound lie in the realm of chemical biology and drug discovery. Its structure offers a valuable platform for the design of covalent inhibitors and activity-based probes, with the amino group serving as a versatile point for further functionalization. The continued exploration of sulfurofluoridate chemistry is likely to uncover more specific applications for this and related compounds in the future.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes to Complex Architectures

The development of new synthetic methods is crucial for accessing a wider range of molecular structures derived from 3-aminophenylsulfurofluoridate. Current research often utilizes this compound as a foundational piece for constructing more elaborate molecules. Future efforts will likely concentrate on creating more efficient and modular synthetic pathways. This includes the development of one-pot reactions and multicomponent reactions that can rapidly generate libraries of diverse compounds from this key starting material. scirp.orgmdpi.comnih.gov For instance, leveraging the amino group for further derivatization through well-established reactions like amide bond formation or diazotization, followed by coupling reactions, can lead to a vast array of complex molecules. researchgate.netmdpi.comresearchgate.net The exploration of novel catalytic systems will also be instrumental in achieving these goals, enabling transformations that are currently challenging or inefficient. sigmaaldrich.com

A significant area of interest is the use of this compound in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. scirp.org Designing synthetic routes that allow for the controlled and predictable formation of various heterocyclic ring systems incorporating the aminophenylsulfonyl fluoride (B91410) moiety will be a key research direction.

Advanced Mechanistic Investigations of Sulfur-Fluorine Reactivity

The reactivity of the sulfur(VI)-fluoride (S-F) bond is central to the utility of this compound, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govnih.gov While SuFEx has emerged as a powerful "click chemistry" tool, a more profound understanding of its underlying mechanisms is necessary for its full exploitation. nih.govacs.org Future research will delve into detailed kinetic and mechanistic studies to elucidate the factors that govern the reactivity of the S-F bond. nih.govacs.org This includes investigating the influence of catalysts, solvents, and the electronic and steric effects of substituents on the aromatic ring. nih.govacs.org

A key question to be addressed is how the position of the amino group (meta in this case) influences the reactivity of the sulfonyl fluoride compared to its ortho and para isomers. mdpi.comacs.org Understanding these subtleties will allow for the fine-tuning of reactivity for specific applications. Advanced spectroscopic techniques and computational modeling will be indispensable in these investigations, providing insights into transition states and reaction intermediates that are difficult to observe experimentally. researchgate.netresearchgate.net

Expansion of Application Domains in Materials and Catalysis

While this compound and its derivatives have shown considerable promise in chemical biology and medicinal chemistry as covalent probes and inhibitors, their potential in materials science and catalysis remains relatively untapped. acs.orgnih.govresearchgate.net The inherent stability and unique reactivity of the sulfonyl fluoride group make it an attractive functional handle for the design of novel polymers and materials. sigmaaldrich.comnih.govosti.gov Future research will likely explore the incorporation of this compound into polymer backbones or as pendant groups to create materials with tailored properties, such as enhanced thermal stability, specific optical properties, or unique surface characteristics. osti.gov

In the realm of catalysis, the amino group of this compound can serve as an anchoring point for catalytically active metal complexes. cam.ac.uk The electronic properties of the sulfonyl fluoride group could modulate the activity and selectivity of the resulting catalysts. Research in this area will focus on synthesizing and evaluating such novel catalyst systems for a variety of organic transformations. cam.ac.ukrsc.orgrsc.org The development of sinter-resistant catalysts and single-atom catalysts are emerging areas where such tailored ligands could play a significant role. cam.ac.ukrsc.org

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is becoming increasingly crucial in modern chemical research. nih.gov For this compound, this integrated approach will be pivotal for the rational design of new molecules with desired properties. nih.govresearchgate.netresearchgate.net Computational methods, such as density functional theory (DFT), can be employed to predict the reactivity of the sulfonyl fluoride group, the conformational preferences of complex derivatives, and their potential interactions with biological targets or material surfaces. researchgate.netresearchgate.net

This predictive power will guide synthetic efforts, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.govresearchgate.net For example, in the design of new enzyme inhibitors, computational docking studies can predict how derivatives of this compound will bind to the active site of a target protein, informing the design of more potent and selective inhibitors. nih.govresearchgate.netresearchgate.net Similarly, in materials science, computational simulations can help predict the bulk properties of polymers derived from this compound, accelerating the discovery of new functional materials. nih.gov This iterative cycle of computational prediction and experimental validation will undoubtedly accelerate the pace of discovery and innovation in all areas related to this compound.

Q & A

Q. What are the recommended synthetic protocols for 3-aminophenylsulfurofluoridate, and how can reaction yields be optimized?

Synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions using fluorosulfuryl precursors. For example, reacting 3-aminophenol derivatives with sulfuryl fluoride (SO₂F₂) under anhydrous conditions at controlled temperatures (0–5°C) can minimize side reactions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product from unreacted amines or fluorinated byproducts. Yield optimization requires strict moisture control and stoichiometric monitoring of the fluorinating agent .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹⁹F NMR (δ ~50–60 ppm for -SO₂F group) and ¹H NMR (aromatic protons δ 6.8–7.5 ppm) confirm structural integrity .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peaks).
  • Elemental analysis : Quantify C, H, N, and S to verify purity (>95% recommended for research-grade material) .

Q. How should this compound be stored to ensure stability?

Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfurofluoridate group. Avoid exposure to moisture, as even trace water can degrade the compound into sulfonic acid derivatives . Regularly monitor stability via TLC or HPLC (retention time shifts indicate degradation) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic environments?

The electron-withdrawing sulfurofluoridate group activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack. Kinetic studies using stopped-flow spectroscopy reveal a two-step mechanism: (1) slow fluoride displacement by nucleophiles (e.g., thiols), followed by (2) rapid sulfonate intermediate formation. Isotopic labeling (¹⁸O/³⁴S) can track reaction pathways .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electrophilic Fukui indices at the para position of the aminophenyl group, identifying sites for functionalization. Molecular dynamics simulations (AMBER force fields) assess steric effects in bioconjugation applications, such as protein labeling .

Q. What strategies resolve contradictions in reported spectroscopic data for sulfurofluoridate derivatives?

Cross-validate findings using:

  • X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., bond angles between S–O and S–F groups).
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers in the sulfurofluoridate moiety) that may explain discrepancies .

Q. How does this compound perform in bioconjugation compared to other sulfonyl fluorides?

In comparative studies, its amino group enables pH-dependent reactivity: under mildly acidic conditions (pH 5–6), it selectively conjugates with lysine residues in proteins, whereas conventional sulfonyl fluorides require higher pH (8–9). Optimize reaction buffers (e.g., PBS with 10% DMSO) to balance solubility and reactivity .

Safety and Hazard Mitigation

Q. What protocols mitigate risks during large-scale synthesis?

  • Use explosion-proof reactors for exothermic fluorination steps.
  • Implement real-time gas sensors (e.g., for HF detection) and emergency scrubbers to neutralize toxic vapors .

Q. How are aquatic toxicity concerns addressed in waste disposal?

Degrade residual compound via alkaline hydrolysis (1M NaOH, 60°C, 24 hours) to convert sulfurofluoridate into non-toxic sulfonate salts. Validate degradation efficiency using ion chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.